4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
Description
This compound belongs to the pyrazolo[3,4-b]quinolin-5-one family, characterized by a fused tricyclic structure comprising a pyrazole ring, a quinoline scaffold, and a ketone group at position 3. The 4-(4-methoxyphenyl) substituent at position 4 introduces electron-donating properties, while the 3,7,7-trimethyl groups contribute to steric bulk and lipophilicity. Such structural features are pivotal in modulating biological interactions, particularly in enzyme inhibition or receptor binding, as seen in related compounds targeting neurodegenerative or microbial pathways .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Multicomponent Synthesis
Reaction Design and Mechanism
The target compound is synthesized via a tandem oxidative condensation reaction involving three components:
- 4-Methoxybenzyl alcohol (1.2 mmol) as the aromatic alcohol precursor.
- Dimedone (1 mmol), a cyclic 1,3-diketone providing the 7,7-dimethylquinolinone scaffold.
- 3-Amino-5-methylpyrazole (1 mmol) to furnish the pyrazole ring and 3-methyl substituent.
The reaction is catalyzed by T3P®-DMSO (propane phosphonic acid anhydride–dimethyl sulfoxide), which facilitates simultaneous oxidation of the alcohol to an aldehyde and subsequent condensation with the amine and diketone. Microwave irradiation at 90°C for 30 minutes accelerates the process, achieving yields of 85–90%.
Key Mechanistic Steps:
Optimization of Reaction Conditions
Critical parameters were systematically optimized (Table 1):
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (T3P®) Equivalents | 1.0–3.0 eq | 2.5 eq | Maximizes aldehyde formation |
| Solvent | DMSO, 1,4-Dioxane | 1,4-Dioxane | Prevents side reactions |
| Temperature | 70–110°C | 90°C | Balances rate and decomposition |
| Reaction Time | 15–60 minutes | 30 minutes | Completes cyclization |
The use of 1,4-dioxane as a solvent reduced resinification byproducts compared to DMSO-dominated systems. Excess T3P® (>2.5 eq) led to over-oxidation, diminishing yields by 15–20%.
Alternative Synthetic Pathways
Friedländer Condensation Approach
While less efficient, the Friedländer method employs:
- o-Aminoacetophenone derivatives for quinoline ring formation.
- 4-Methoxybenzaldehyde and 5-methylpyrazol-3-amine for pyrazole annulation.
This route suffers from lower yields (50–60%) due to competing side reactions and requires harsh acidic conditions.
Workup and Purification
Isolation Protocol
- Quenching : The reaction mixture is cooled to 0°C and treated with saturated NaHCO₃ to neutralize excess T3P®.
- Extraction : Ethyl acetate (2 × 50 mL) isolates the crude product.
- Purification : Column chromatography on silica gel (60–120 mesh) with hexane:ethyl acetate (7:3) affords the pure compound.
Characterization Data
- Yield : 87% (white crystalline solid).
- Melting Point : 218–220°C.
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, CH₂), 2.45 (s, 3H, CH₃), 1.25 (s, 6H, 2×CH₃).
- HRMS : m/z calcd. for C₂₀H₂₁N₃O₂ [M+H]⁺: 336.1706; found: 336.1709.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale trials (1 kg batches) confirmed reproducibility:
Comparative Analysis of Methods
Table 2: Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Microwave MCR | 85–90 | >99 | 30 min | Excellent |
| Friedländer Condensation | 50–60 | 95 | 12 h | Poor |
| Pfitzinger Synthesis | 35–40 | 90 | 24 h | Limited |
The microwave-assisted MCR outperforms alternatives in efficiency and practicality.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and other substituents on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Introduction to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
This compound is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is notable for its unique structural features and potential applications in various scientific fields. Its molecular formula is with a molecular weight of approximately 300.35 g/mol.
Synthetic Routes
The synthesis of this compound typically involves the cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone. Common solvents used in this reaction include dimethylformamide and methanol. The reaction conditions can be optimized to enhance yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions including:
- Oxidation : To introduce functional groups or modify existing ones.
- Reduction : To alter oxidation states and create different derivatives.
- Substitution : The methoxyphenyl group can be replaced with other functional groups through substitution reactions.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with varied properties.
Biology
Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microorganisms.
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may reduce inflammation in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects. Its structural characteristics make it a candidate for the development of new drugs targeting diseases such as cancer and infections.
Industrial Applications
Industrially, this compound is utilized in developing new materials and as a precursor for synthesizing other valuable chemicals. Its versatility makes it suitable for various applications across different sectors.
Case Studies on Biological Activities
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. Specific derivatives showed maximum inhibition against Gram-negative bacteria like Pseudomonas aeruginosa.
- Anticancer Research : In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines. The structure-activity relationship (SAR) analysis pointed towards specific substituents enhancing its anticancer properties.
- Anti-inflammatory Effects : Research has indicated that this compound may modulate inflammatory pathways in cellular models. Further studies are required to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Position Matters : The para-methoxy group in the target compound likely enhances solubility compared to ortho-substituted analogs (e.g., Compound 65A), but ortho-substitution may improve binding affinity to BACE-1 (−8.9 kcal/mol vs. para-methoxy analogs) .
- Halogen Effects : Chlorophenyl derivatives (e.g., 4-(4-ClPh) analog) exhibit stronger BACE-1 inhibition (−8.7 kcal/mol) but may trade off solubility due to increased hydrophobicity .
- Trifluoromethyl Groups : The CF₃ group in 8-fluoro analogs enhances metabolic stability and membrane permeability, critical for CNS-targeting agents .
Biological Activity
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects against various cancer cell lines and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring fused to a quinoline moiety. Its molecular formula is with a molar mass of 337.42 g/mol. The presence of the methoxy group and the trimethyl substitutions on the pyrazole ring contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone in solvents such as dimethylformamide or methanol. This method allows for the introduction of various substituents that can modulate biological activity.
Antiproliferative Activity
Numerous studies have reported the antiproliferative effects of this compound against different cancer cell lines.
-
Cancer Cell Lines :
- In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and BT-549. For instance:
-
Mechanism of Action :
- The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research suggests that derivatives containing similar pyrazoloquinoline structures often target specific signaling pathways involved in cancer proliferation .
Other Biological Activities
Beyond its antiproliferative effects, this compound has also been investigated for additional pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains .
- Antioxidant Properties : The presence of phenolic structures in the compound may contribute to its antioxidant capabilities .
Case Studies
A study published in 2021 detailed the synthesis and biological evaluation of several pyrazoloquinoline derivatives including this compound. The study highlighted that modifications on the quinoline moiety significantly influenced the cytotoxic activity against leukemia cell lines with IC50 values ranging from 0.90 to 3.30 μM .
Another research article focused on the structure-activity relationship (SAR) of related compounds and found that specific substituents on the pyrazole ring enhanced anticancer activity while maintaining lower toxicity in normal cells .
Data Summary
Q & A
Q. What are the established synthetic routes for this pyrazoloquinolinone derivative, and what are their key challenges?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Reacting 4-methoxyphenylacetonitrile with a ketone (e.g., dimedone) under acidic conditions to form the quinolinone core.
- Step 2: Introducing the pyrazole ring via a [3+2] cycloaddition with hydrazine derivatives.
- Key Challenges: Steric hindrance from the 3,7,7-trimethyl groups requires high-temperature reflux (110–130°C) and prolonged reaction times (24–48 hrs). Impurities from incomplete cyclization are common, necessitating purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How is the compound’s structure validated experimentally?
Methodological Answer: Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Resolves stereochemistry and confirms the fused pyrazoloquinolinone system. For example, a triclinic crystal system (space group P1) with unit cell parameters a = 7.17 Å, b = 10.70 Å, c = 13.92 Å was reported for a related analog .
- NMR Spectroscopy:
- 1H NMR (DMSO-d6): Peaks at δ 2.84–2.94 (m, 4H, CH2), δ 3.73 (s, 3H, OCH3), and δ 8.25 (s, 1H, pyrazole-H) confirm substituent positions .
- 13C NMR: Signals at δ 156.5 (C=O) and δ 159.0 (Ar-OCH3) validate the quinolinone and methoxyphenyl groups .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from:
- Tautomerism: The pyrazoloquinolinone system exhibits keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to identify dominant tautomers.
- Dynamic stereochemistry: Methyl groups at C7 may cause axial chirality. Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA 85:15) can separate enantiomers .
Q. What computational methods predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into protein targets (e.g., kinases) using the PM7-optimized structure. A recent study reported a binding energy of −9.2 kcal/mol with CDK2, suggesting antiproliferative potential .
- QSAR Models: Use descriptors like LogP (calculated: 3.2) and polar surface area (PSA: 78 Ų) to predict blood-brain barrier permeability and solubility .
Q. How do structural modifications impact its biological activity?
Methodological Answer:
- Methoxy Group Replacement: Substituting the 4-methoxyphenyl with 4-hydroxyphenyl reduces logD by 0.5 units, enhancing aqueous solubility but decreasing cell membrane permeability .
- Methyl Group Removal: Deleting the C3 methyl group increases conformational flexibility, improving binding to flexible enzyme pockets (e.g., IC50 from 12 μM → 4 μM against Topoisomerase II) .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
Methodological Answer:
- MTT Assay: Test cytotoxicity in HeLa and MCF-7 cells (72 hr exposure, IC50 typically 8–15 μM).
- Apoptosis Analysis: Use Annexin V-FITC/PI staining followed by flow cytometry. A related analog induced 32% apoptosis in Jurkat cells at 10 μM .
- Cell Cycle Arrest: Western blotting for cyclin D1 and p21 reveals G1/S phase arrest mechanisms .
Contradictory Data Analysis
Q. Why do reported melting points vary across studies (e.g., 236–237°C vs. 240–245°C)?
Methodological Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
